molecular formula C22H13BrN2O3S B2922028 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 690641-67-9

7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2922028
CAS No.: 690641-67-9
M. Wt: 465.32
InChI Key: JEOGUDMIWJKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as Compound 7) is a hybrid molecule combining a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and a 4-methylcoumarin (chromen-2-one) moiety linked via an ether bond. Key characteristics include:

  • Molecular Formula: C₂₂H₁₃BrN₂O₃S.
  • Melting Point: 216–217°C .
  • Spectral Data: ¹H NMR (DMSO-d₆) shows peaks at δ 6.43 (m, 1H), 7.58–7.63 (m, 4H, aromatic), and 8.63 (s, 1H, pyrimidine). LC-MS confirms [M+H]⁺ at m/z 450.9 .
  • Synthesis Yield: 65% via nucleophilic substitution .

Properties

IUPAC Name

7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOGUDMIWJKXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cellular models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrN2O3SC_{18}H_{15}BrN_2O_3S, with a molar mass of approximately 404.29 g/mol. Its structure features a coumarin backbone linked to a thienopyrimidine moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerase I and II, which are essential enzymes in DNA replication and transcription. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been shown to induce G2/M phase cell cycle arrest, which halts the proliferation of cancer cells by preventing them from completing mitosis .
  • Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating activation of apoptotic pathways and autophagy .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. Notably, it demonstrated significant cytotoxicity with an IC50 value of 1.73 μM against FaDu cells (a human hypopharyngeal squamous cell carcinoma line). The compound exhibited morphological changes in treated cells, confirming its cytotoxic effects through various assays including DAPI staining and clonogenic assays .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting potential anti-inflammatory applications. This selectivity is crucial as COX-1 inhibition can lead to adverse effects such as gastrointestinal complications .

Study 1: Antiproliferative Effects

In a study involving various cancer cell lines (MCF-7, A549), the compound was tested for its antiproliferative effects. Results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study also highlighted the importance of structural modifications on enhancing biological activity.

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The docking simulations suggested strong binding affinities due to hydrogen bonding and hydrophobic interactions with critical amino acids in the target enzymes .

Summary Table of Biological Activities

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeFaDu1.73Topoisomerase I/II inhibition
Cell Cycle ArrestMCF-7N/AG2/M phase arrest
Apoptosis InductionA549N/AIncreased cleaved caspase-3
COX InhibitionCOX-2 vs COX-1SelectiveAnti-inflammatory effects

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Aryl Substituents : Electron-withdrawing groups (Br, Cl) enhance target affinity but may reduce metabolic stability.
  • Linker Optimization : Ether bonds (as in Compound 7 ) provide rigidity, while sulfanyl or carboxylic acid linkers improve solubility or enzyme interactions .
  • Hybrid Scaffolds: Coumarin-thienopyrimidine hybrids (e.g., Compound 7) merge planar aromatic systems for DNA intercalation or kinase inhibition .

Q & A

Q. What are the common synthetic routes and optimization strategies for synthesizing 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one?

The synthesis typically involves coupling a thieno[2,3-d]pyrimidin-4-ol derivative with a substituted chromen-2-one. For example, in a reported procedure, the target compound was synthesized via nucleophilic aromatic substitution between 4-chloro-thieno[2,3-d]pyrimidine and 7-hydroxy-4-methyl-2H-chromen-2-one under reflux in a polar aprotic solvent (e.g., DMF or DMSO), yielding 65% after recrystallization . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 110–130°C) to enhance reactivity.
  • Catalyst use : Employing potassium carbonate or cesium carbonate as a base to deprotonate the hydroxyl group.
  • Purification : Recrystallization from ethanol or DMSO/water mixtures to achieve high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : Assign aromatic protons (e.g., δ 7.58–8.63 for bromophenyl and pyrimidine protons) and coupling constants to confirm substitution patterns .
  • LC-MS : To verify molecular weight (observed [M+H]+ at m/z 450.9) and purity .
  • Melting point analysis : A sharp range (216–217°C) indicates compound stability and crystallinity .
  • HRMS : Used in related compounds (e.g., thieno[2,3-d]pyrimidin-4-ones) for precise mass confirmation .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved for this compound?

Discrepancies in activity (e.g., inconsistent enzyme inhibition or cytotoxicity) may arise from:

  • Conformational flexibility : The dihedral angle between the thienopyrimidine and chromenone moieties (e.g., ~89° in similar structures) affects target binding . X-ray crystallography or DFT calculations can model preferred conformations.
  • Solubility limitations : Poor aqueous solubility (common in lipophilic heterocycles) may reduce bioavailability. Use orthogonal assays (e.g., SPR vs. cell-based) to distinguish intrinsic activity from pharmacokinetic effects .
  • Metabolic instability : LC-MS/MS can identify metabolites interfering with activity .

Q. How can substituent effects on biological activity be systematically evaluated?

  • SAR studies : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. For example, analogs with 4-chlorophenyl or 4-methoxyphenyl groups showed varied antitumor activity in related thienopyrimidines .
  • Bioisosteric replacement : Substitute the chromenone core with coumarin or quinolinone to modulate π-π stacking interactions .
  • In silico docking : Map substituent interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal packing : Centrosymmetric dimers linked via N–H⋯S hydrogen bonds (observed in dihydropyrimidine-2-thiones) complicate single-crystal growth. Use slow evaporation in mixed solvents (e.g., methanol/acetone) .
  • Conformational disorder : The envelope conformation of the thienopyrimidine ring (r.m.s. deviation ~0.054 Å) requires high-resolution data (≤0.8 Å) for accurate refinement .
  • Hydrogen atom placement : Riding models with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) are used for methyl and aromatic hydrogens .

Q. How can solvent selection impact the compound’s stability during biological assays?

  • DMSO compatibility : While DMSO is standard for stock solutions (>10 mM), prolonged storage can induce oxidation. Monitor via LC-MS for degradation peaks .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 may cause precipitation. Pre-saturate with compound or use surfactants (e.g., Tween-20) to stabilize .
  • Cryoprotection : For crystallography, glycerol or ethylene glycol (20–25%) preserves crystal integrity during freezing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.